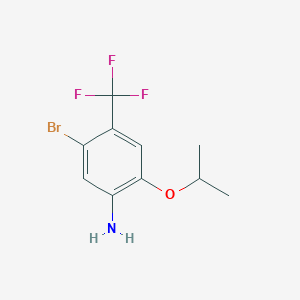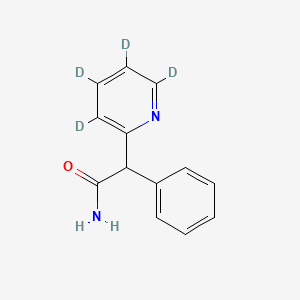
alpha-Phenyl-2-pyridineacetamide-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Phenyl-2-pyridineacetamide-d4: is a deuterated compound used primarily in proteomics research. It has the molecular formula C13H8D4N2O and a molecular weight of 216.27 . The deuterium atoms in this compound make it particularly useful in various scientific studies, including mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Phenyl-2-pyridineacetamide-d4 typically involves the deuteration of alpha-Phenyl-2-pyridineacetamide. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired deuterated product.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Phenyl-2-pyridineacetamide-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
Alpha-Phenyl-2-pyridineacetamide-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of similar compounds.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of alpha-Phenyl-2-pyridineacetamide-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect can be exploited in studies to understand reaction mechanisms and pathways. The compound may also interact with enzymes and receptors, altering their activity and providing insights into their function.
Vergleich Mit ähnlichen Verbindungen
Alpha-Phenyl-2-pyridineacetamide-d4 can be compared with other deuterated compounds such as:
Alpha-Phenyl-2-pyridineacetamide: The non-deuterated version, which lacks the kinetic isotope effect.
Deuterated Benzene: Another deuterated compound used in NMR spectroscopy.
Deuterated Methanol: Commonly used as a solvent in deuterium exchange reactions.
The uniqueness of this compound lies in its specific structure and the presence of deuterium atoms, which make it particularly valuable in mass spectrometry and other analytical techniques.
Eigenschaften
Molekularformel |
C13H12N2O |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H12N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16)/i4D,5D,8D,9D |
InChI-Schlüssel |
PYAPITOPBTXXNJ-DOGSKSIHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(C2=CC=CC=C2)C(=O)N)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


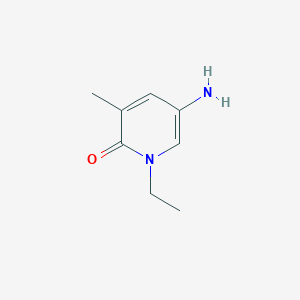

![(1S,4Z,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B13722914.png)
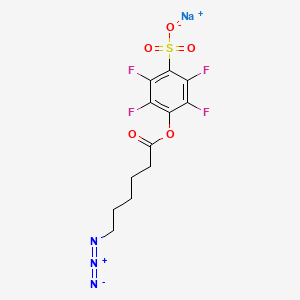

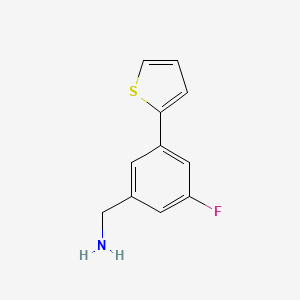
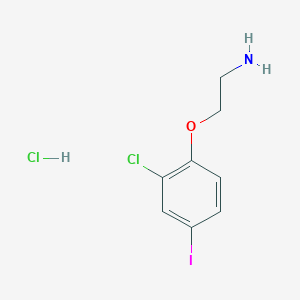

![[[(2R,3R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy-[1-(2-nitrophenyl)ethoxy]phosphoryl] hydrogen phosphate](/img/structure/B13722939.png)
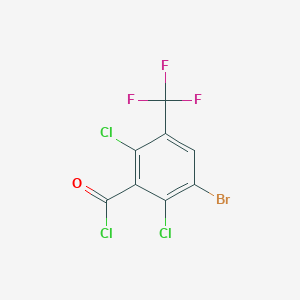
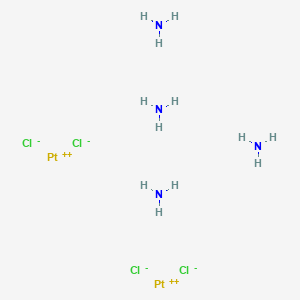
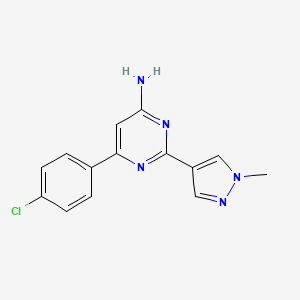
![(2E)-3-[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B13722972.png)
